molecular formula C9H9N3 B1604484 Quinoxalin-6-ylmethanamine CAS No. 872047-67-1

Quinoxalin-6-ylmethanamine

Cat. No. B1604484
CAS RN: 872047-67-1
M. Wt: 159.19 g/mol
InChI Key: LNYPHLYYOBNSPF-UHFFFAOYSA-N
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Description

Quinoxalin-6-ylmethanamine is a chemical compound used in scientific research. It has a molecular formula of C9H9N3 .


Synthesis Analysis

Quinoxaline derivatives are easy to synthesize and are environmentally friendly . They exhibit wide biological and photochemical activities. The synthesis of quinoxaline rings has seen significant advancements, with efforts dedicated to finding more efficient approaches .


Molecular Structure Analysis

The molecular structure of Quinoxalin-6-ylmethanamine consists of a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring .


Physical And Chemical Properties Analysis

Quinoxalin-6-ylmethanamine has an average mass of 159.188 Da and a mono-isotopic mass of 159.079651 Da .

Scientific Research Applications

Synthesis and Reactivity

Quinoxalin-6-ylmethanamine has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . It has been utilized in the design and development of numerous bioactive molecules .

Dyes and Fluorescent Materials

Quinoxalin-6-ylmethanamine has been used in the synthesis of dyes and fluorescent materials . Its unique chemical structure allows it to interact with light in specific ways, making it useful in these applications.

Electroluminescent Materials

This compound has also found use in the creation of electroluminescent materials . These are materials that emit light in response to an electric current or a strong electric field.

Organic Sensitizers for Solar Cell Applications

Quinoxalin-6-ylmethanamine has been used in the development of organic sensitizers for solar cell applications . These sensitizers are crucial for the efficient conversion of solar energy into electricity.

Polymeric Optoelectronic Materials

The compound has been used in the development of polymeric optoelectronic materials . These materials have applications in devices such as organic light-emitting diodes (OLEDs) and solar cells.

Medicinal Chemistry

Quinoxalin-6-ylmethanamine holds immense potential in medicinal chemistry. Its unique properties make it a valuable tool for researchers in this field.

Material Science

In the field of material science, Quinoxalin-6-ylmethanamine offers a diverse range of applications. Its unique chemical structure can be leveraged to develop new materials with desired properties.

Synthesis of Biologically Important Condensed Derivatives

Quinoxalines offer opportunities as reagents for the synthesis of biologically important condensed derivatives . The book explains new acid-catalyzed rearrangements of quinoxalinones giving benzimidazoles when exposed to nucleophilic reactants, thus leading to biheterocyclic systems .

Safety And Hazards

Quinoxalin-6-ylmethanamine is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is advised to handle it with care, following all safety precautions.

properties

IUPAC Name

quinoxalin-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYPHLYYOBNSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649837
Record name 1-(Quinoxalin-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxalin-6-ylmethanamine

CAS RN

872047-67-1
Record name 1-(Quinoxalin-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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